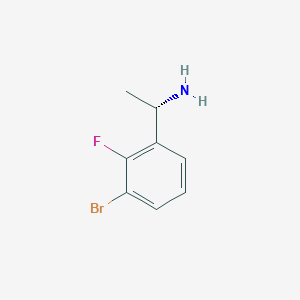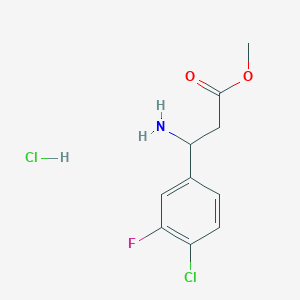
Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H11ClFNO2·HCl It is a derivative of propanoic acid and is characterized by the presence of amino, chloro, and fluoro substituents on its phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-chloro-3-fluorophenyl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-amino-3-(4-chlorophenyl)propanoate
- Methyl 3-amino-3-(4-fluorophenyl)propanoate
- Methyl 3-amino-3-(4-bromophenyl)propanoate
Uniqueness
Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can enhance its chemical reactivity and binding affinity compared to compounds with only one substituent. Additionally, the hydrochloride salt form improves its solubility and stability, making it more suitable for various applications .
Propriétés
Formule moléculaire |
C10H12Cl2FNO2 |
|---|---|
Poids moléculaire |
268.11 g/mol |
Nom IUPAC |
methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H |
Clé InChI |
TYRJXJIPDLKFEC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


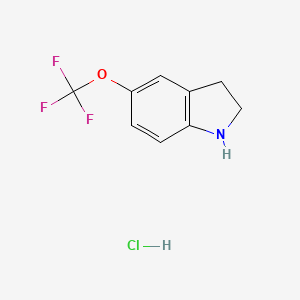
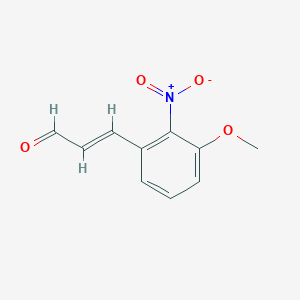
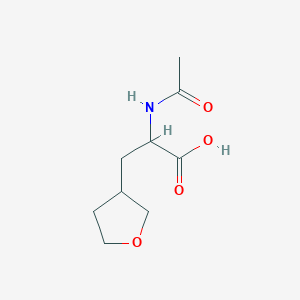
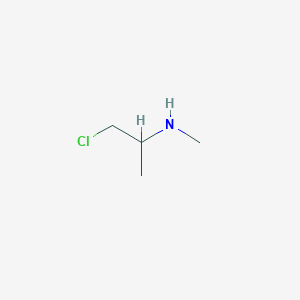
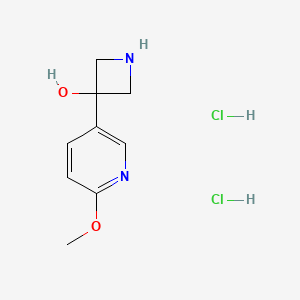
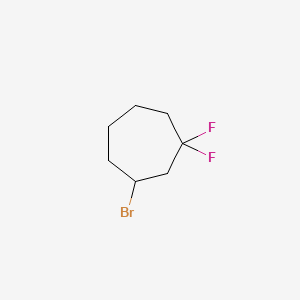
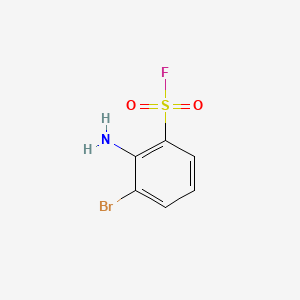
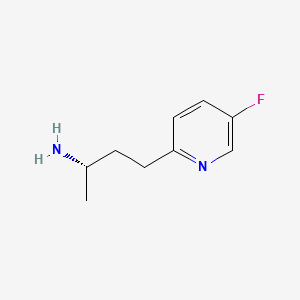
![(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13480922.png)
![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
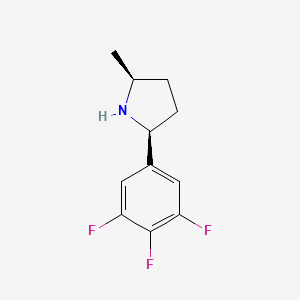
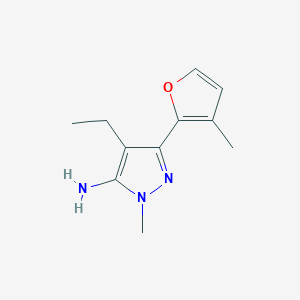
![tert-butyl N-{7,7-difluoro-2-formylspiro[3.5]nonan-2-yl}carbamate](/img/structure/B13480950.png)
